molecular formula C21H19NO6 B2547396 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1795448-56-4

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2547396
CAS No.: 1795448-56-4
M. Wt: 381.384
InChI Key: XZYFFTBIMVSCOU-UHFFFAOYSA-N
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Description

"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" is a complex chemical compound featuring an intricate structure that incorporates a pyran ring, a piperidine ring, and a chromenone scaffold. This combination of structural elements makes it an object of interest in various fields, including medicinal chemistry, organic synthesis, and material science.

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 6-methyl-2-oxo-2H-pyran-4-yl derivative.

    • Reactants: 6-methyl-2-oxo-2H-pyran, appropriate reagents for functional group transformation.

    • Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux conditions).

  • Step 2: Synthesis of piperidine-1-carbonyl intermediate.

    • Reactants: Piperidine, carbonyl group source.

    • Conditions: Appropriate solvents and catalysts (e.g., acetic acid).

  • Step 3: Coupling of the pyran and piperidine intermediates.

    • Reactants: 6-methyl-2-oxo-2H-pyran-4-yl derivative, piperidine-1-carbonyl intermediate.

    • Conditions: Solvent (e.g., dichloromethane), temperature control (e.g., ambient to moderate heat), possible use of coupling agents (e.g., EDCI).

Industrial Production Methods:

  • Scaling up involves continuous flow processes to maintain reaction efficiency and product purity.

  • Use of advanced reactors and catalysts to streamline the reaction steps and minimize waste.

Types of Reactions:

  • Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxides.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation or alkylation using reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic conditions (e.g., sulfuric acid).

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Bromine in acetic acid for halogenation.

Major Products Formed:

  • Oxidation: Corresponding carbonyl or carboxyl derivatives.

  • Reduction: Alcohols or amines depending on the functional groups present.

  • Substitution: Halo derivatives or alkylated products.

Scientific Research Applications

This compound has been explored for various applications:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Studying its potential interactions with biological macromolecules.

  • Medicine: Investigating its pharmacological properties for potential therapeutic uses.

  • Industry: Potential use in the development of new materials or as a catalyst in specific reactions.

Mechanism:

  • Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: May inhibit or activate biochemical pathways through binding to its target.

Pathways:

  • Interferes with metabolic pathways by inhibiting specific enzymes.

  • Modulates signaling pathways by interacting with cell surface receptors.

Comparison:

  • Similar Compounds: 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one, 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone.

  • Uniqueness: Incorporates the chromenone scaffold, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

  • 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one

  • 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone

There you have it—a deep dive into the world of "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one." Fascinating stuff, isn't it? Want to explore anything else?

Properties

IUPAC Name

3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYFFTBIMVSCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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